molecular formula C12H9N3O B14344810 4-Amino-11H-pyrido[2,1-B]quinazolin-11-one CAS No. 92516-48-8

4-Amino-11H-pyrido[2,1-B]quinazolin-11-one

Cat. No.: B14344810
CAS No.: 92516-48-8
M. Wt: 211.22 g/mol
InChI Key: RZVPBDSVVKZFTH-UHFFFAOYSA-N
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Description

4-Amino-11H-pyrido[2,1-B]quinazolin-11-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by its fused pyrido-quinazolinone structure, which imparts unique chemical and biological properties. Quinazolinones are known for their diverse pharmacological activities, making them valuable in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-11H-pyrido[2,1-B]quinazolin-11-one typically involves the use of transition metal-catalyzed reactions. One common method is the copper(II) acetate-catalyzed reaction of substituted isatins with 2-bromopyridine derivatives. This reaction proceeds through C−N and C−C bond cleavage and the formation of two C−N bonds in a one-pot procedure . Another method involves the use of 2-aminopyridines and 2-haloacetophenones in a copper-catalyzed domino sequence .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-11H-pyrido[2,1-B]quinazolin-11-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinazolinone derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the quinazolinone core.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the quinazolinone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different pharmacological activities and chemical properties .

Scientific Research Applications

4-Amino-11H-pyrido[2,1-B]quinazolin-11-one has a wide range of scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-11H-pyrido[2,1-B]quinazolin-11-one is unique due to its amino group, which imparts distinct chemical reactivity and biological activity. This functional group allows for further derivatization and enhances the compound’s potential as a pharmacological agent.

Properties

CAS No.

92516-48-8

Molecular Formula

C12H9N3O

Molecular Weight

211.22 g/mol

IUPAC Name

4-aminopyrido[2,1-b]quinazolin-11-one

InChI

InChI=1S/C12H9N3O/c13-9-5-3-4-8-11(9)14-10-6-1-2-7-15(10)12(8)16/h1-7H,13H2

InChI Key

RZVPBDSVVKZFTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NC3=C(C=CC=C3N)C(=O)N2C=C1

Origin of Product

United States

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